molecular formula C10H11BO6 B071123 (3,5-Bis(methoxycarbonyl)phenyl)boronic acid CAS No. 177735-55-6

(3,5-Bis(methoxycarbonyl)phenyl)boronic acid

Cat. No. B071123
M. Wt: 238 g/mol
InChI Key: WEJWFDLAZSVCJK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related boronic acids typically involves the coupling of iodide with diiodobenzene derivatives. For instance, 3,5-bis(perfluorodecyl)phenylboronic acid, synthesized through direct coupling, serves as a "green" catalyst for amide condensation reactions, highlighting the efficiency and environmental friendliness of such syntheses (Ishihara, Kondo, & Yamamoto, 2001).

Molecular Structure Analysis

Molecular and crystal structure analyses, including studies on related boronic acid derivatives, reveal significant details about the spatial arrangement and bonding patterns. For example, the structure of 2-(methoxycarbonyl)phenylboronic acid involves two crystallographically independent conformers, showcasing specific hydrogen-bonding networks (Luliński & Serwatowski, 2006).

Chemical Reactions and Properties

Boronic acids participate in diverse chemical reactions, serving as catalysts and reactants. Their ability to bind to diols, as seen with 3-methoxycarbonyl-5-nitrophenyl boronic acid, showcases their role in diol and carbohydrate recognition (Mulla, Agard, & Basu, 2004). Additionally, boronic acids facilitate dehydrative amidation between carboxylic acids and amines, demonstrating their utility in organic synthesis (Wang, Lu, & Ishihara, 2018).

Scientific Research Applications

  • Catalysis :

    • (Ishihara, Kondo, & Yamamoto, 2001) discussed the use of a boronic acid derivative as a catalyst for direct amide condensation, emphasizing its green chemistry aspects.
    • (Wang, Lu, & Ishihara, 2018) demonstrated the application of 2,4-bis(trifluoromethyl)phenylboronic acid in catalyzing dehydrative amidation, which is crucial for α-dipeptide synthesis.
  • Diol and Carbohydrate Recognition :

    • (Mulla, Agard, & Basu, 2004) explored the binding abilities of several boronic acids to diols, highlighting the potential of functionalized electron-deficient boronic acids in this domain.
  • Material Science and Organic Synthesis :

    • (Shimada et al., 2018) discussed the use of a specific boronic ester as a protective group for diols, demonstrating its stability and versatility in organic transformations.
    • (Yin et al., 2017) investigated the catalytic abilities of a boron Lewis acid in metal-free hydroboration of imines.
  • Pharmaceutical and Medicinal Applications :

    • (Xu et al., 2002) described the synthesis process of an HIV protease inhibitor, where boronic acid plays a key role in one of the synthesis steps.
  • Environmental and Food Technology :

Safety And Hazards

“(3,5-Bis(methoxycarbonyl)phenyl)boronic acid” is associated with certain hazards. It has been classified with the signal word “Warning” and is associated with hazard statements H315, H319, and H335 . These statements indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

[3,5-bis(methoxycarbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BO6/c1-16-9(12)6-3-7(10(13)17-2)5-8(4-6)11(14)15/h3-5,14-15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJWFDLAZSVCJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)C(=O)OC)C(=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90598385
Record name [3,5-Bis(methoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Bis(methoxycarbonyl)phenyl)boronic acid

CAS RN

177735-55-6
Record name [3,5-Bis(methoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Bis(methoxycarbonyl)phenylboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
MGH Rainsford - Journal of the South Carolina Academy …, 2017 - scholarcommons.sc.edu
Due to the great demands within the energy community, the need to develop materials that can significantly alter the vitality of different substances is one of the top priorities of …
Number of citations: 5 scholarcommons.sc.edu
SM Keltie - 2013 - eprints.soton.ac.uk
The synthesis, characterisation and self-assembly of novel metal-organic frameworks was investigated and reported in this thesis with a view for these materials to be used in …
Number of citations: 4 eprints.soton.ac.uk
M Li, XL Chia, C Tian, Y Zhu - Chem, 2022 - cell.com
Establishing mechanical chirality has remained a substantial synthetic hurdle despite the fast-growing applications of interlocked architectures in supramolecular chemistry. Here, we …
Number of citations: 17 www.cell.com
EP Stevenson - 2021 - ourarchive.otago.ac.nz
Magnesium metal-organic frameworks (Mg-MOFs) are a relatively new field of research. Currently, only a small number of Mg-MOFs exist, and most of them have not been studied very …
Number of citations: 0 ourarchive.otago.ac.nz
S Sun, F Wang, Y Sun, X Guo, R Ma… - Industrial & …, 2019 - ACS Publications
In this work, an Eu 3+ -based dual-function metal–organic framework [Eu 2 L 2 (DMF)(H 2 O) 2 ]·2DMF·H 2 O [H 3 L = 5-(1-carboxynaphthalen-4-yl)benzene-1,3-dioic acid] (1) has been …
Number of citations: 19 pubs.acs.org
F Liu, L Zhang, R Wang, J Sun, J Yang, Z Chen… - …, 2014 - pubs.rsc.org
Five coordination polymers based on 5,5′-(2,3,6,7-tetramethoxyanthracene-9,10-diyl)diisophthalic acid (H4LOMe): [Mn4(LOMe)(OAc)2(μ3-OH)2(NMP)4(H2O)2]·2H2O (1), [Ni2(LOMe)…
Number of citations: 34 pubs.rsc.org

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